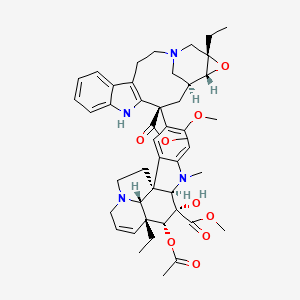

Vinleurosine

Vue d'ensemble

Description

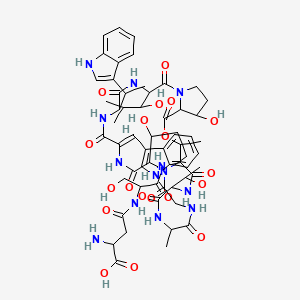

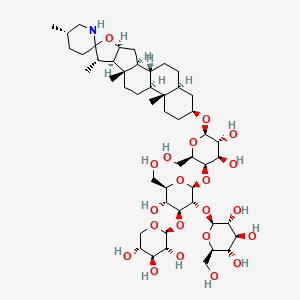

Vinleurosine is a bisindole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. This compound is part of a group of alkaloids that have significant medicinal properties, particularly in the treatment of cancer. This compound is closely related to other well-known alkaloids such as vinblastine and vincristine, which are also derived from the same plant.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinleurosine is synthesized from vinblastine through a series of enzymatic reactions. The biosynthesis involves the conversion of vinblastine to leurosine via specific enzymes that facilitate the necessary chemical transformations . The process typically involves the use of convertible enzymes that catalyze the conversion of vinblastine to leurosine .

Industrial Production Methods: Industrial production of leurosine involves the extraction of vinblastine from Catharanthus roseus, followed by its conversion to leurosine. This process is carried out under controlled conditions to ensure the purity and yield of the final product. The extraction process involves the use of solvents and other reagents to isolate vinblastine, which is then subjected to enzymatic conversion to produce leurosine .

Analyse Des Réactions Chimiques

Types of Reactions: Vinleurosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the enzymatic and chemical oxidation of leurosine to 5’-hydroxyleurosine .

Common Reagents and Conditions:

Oxidation: Enzymatic and chemical oxidizing agents such as copper oxidases (ceruloplasmin, laccases) are commonly used.

Reduction: Specific reducing agents can be employed to convert leurosine into its reduced forms.

Substitution: Various substituents can be introduced into the leurosine molecule under appropriate conditions.

Major Products: The major product formed from the oxidation of leurosine is 5’-hydroxyleurosine . Other products depend on the specific reactions and conditions applied.

Applications De Recherche Scientifique

Vinleurosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Chemistry: this compound is used as a precursor in the synthesis of other complex alkaloids and as a model compound for studying bisindole alkaloid chemistry.

Biology: It is used in biological studies to understand its effects on cellular processes and its interactions with various biomolecules.

Medicine: this compound has shown potential as an anticancer agent, similar to its related compounds vinblastine and vincristine. It is used in research to develop new cancer therapies and to study its mechanism of action.

Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mécanisme D'action

Vinleurosine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of microtubules, leading to the disruption of the mitotic spindle and causing cell cycle arrest at metaphase . This mechanism is similar to that of other vinca alkaloids, such as vinblastine and vincristine, which are known for their anticancer properties .

Comparaison Avec Des Composés Similaires

Vinleurosine is closely related to other bisindole alkaloids such as vinblastine, vincristine, and leurosidine. These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and therapeutic applications . For example:

Vinblastine: Used primarily in the treatment of Hodgkin’s lymphoma and testicular cancer.

Vincristine: Used in the treatment of leukemia and lymphoma.

Leurosidine: Another bisindole alkaloid with potential anticancer properties.

This compound’s uniqueness lies in its specific enzymatic conversion from vinblastine and its distinct chemical properties that make it a valuable compound for research and therapeutic applications .

Propriétés

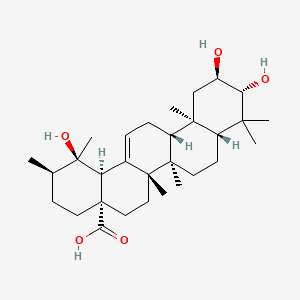

Numéro CAS |

23360-92-1 |

|---|---|

Formule moléculaire |

C46H56N4O9 |

Poids moléculaire |

809.0 g/mol |

Nom IUPAC |

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3 |

Clé InChI |

LPGWZGMPDKDHEP-UHFFFAOYSA-N |

SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

SMILES isomérique |

CC[C@]12CN3CCC4=C([C@](CC(C3)C1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

SMILES canonique |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

Apparence |

Solid powder |

Key on ui other cas no. |

23360-92-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

In water, 7.56X10-3 mg/L at 25 °C (est) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

leurosine leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer leurosine sulfate, (3'alpha,4'alpha)-isome |

Pression de vapeur |

6.23X10-26 mm Hg at 25 °C (est) |

Origine du produit |

United States |

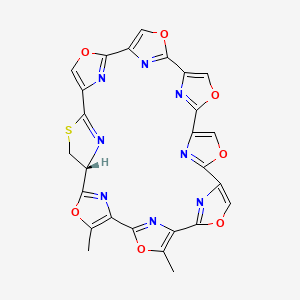

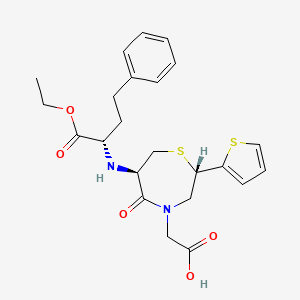

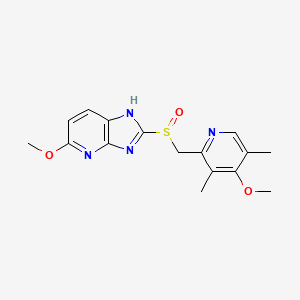

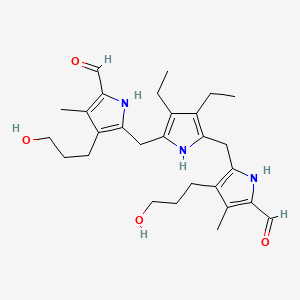

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)